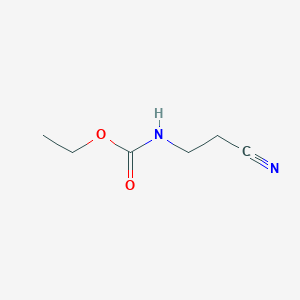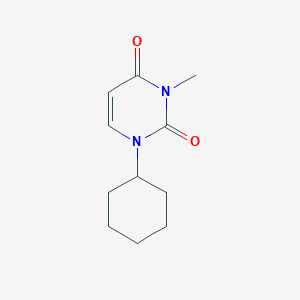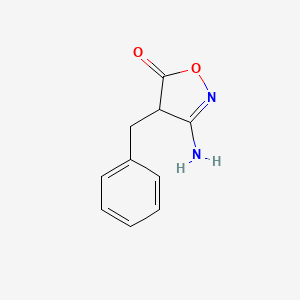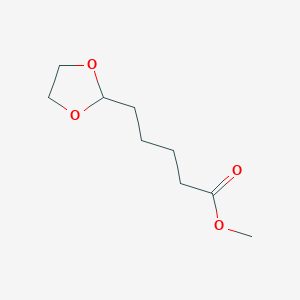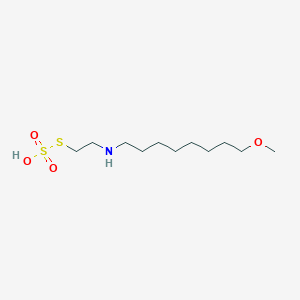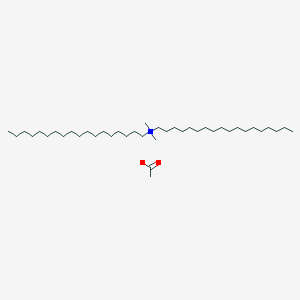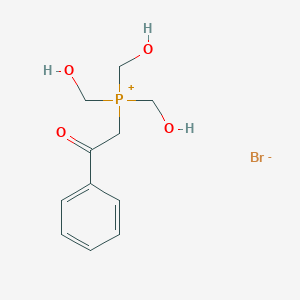
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide is an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₄P. This compound is known for its unique structure, which includes a phosphonium center bonded to a phenylethyl group and three hydroxymethyl groups. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide typically involves the reaction of tris(hydroxymethyl)phosphine with 2-oxo-2-phenylethyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization .
化学反应分析
Types of Reactions
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is performed in an inert solvent like tetrahydrofuran.
Substitution: Nucleophiles such as sodium chloride or potassium iodide are used in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding phosphonium salts with different halides.
科学研究应用
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
作用机制
The mechanism of action of Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium center. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved include nucleophilic substitution and addition reactions .
相似化合物的比较
Similar Compounds
Tris(hydroxymethyl)phosphine: Similar structure but lacks the phenylethyl group.
Tetrakis(hydroxymethyl)phosphonium chloride: Contains an additional hydroxymethyl group and a chloride ion instead of bromide.
Bis(hydroxymethyl)phosphine oxide: Contains two hydroxymethyl groups and an oxide instead of a phenylethyl group.
Uniqueness
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide is unique due to its combination of a phosphonium center with a phenylethyl group and three hydroxymethyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
21088-61-9 |
|---|---|
分子式 |
C11H16BrO4P |
分子量 |
323.12 g/mol |
IUPAC 名称 |
tris(hydroxymethyl)-phenacylphosphanium;bromide |
InChI |
InChI=1S/C11H16O4P.BrH/c12-7-16(8-13,9-14)6-11(15)10-4-2-1-3-5-10;/h1-5,12-14H,6-9H2;1H/q+1;/p-1 |
InChI 键 |
BZNNZAJUCRQZEJ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C[P+](CO)(CO)CO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


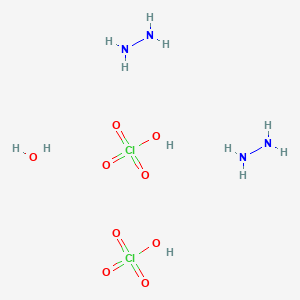
![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)
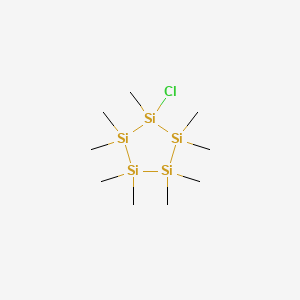
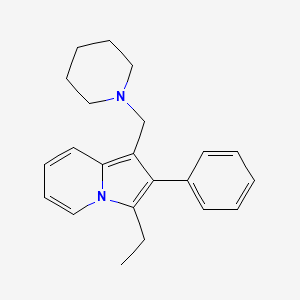
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)
